molecular formula C14H16N4O3 B2814879 2,4-Dimethyl-6-{[1-(1,2-oxazole-5-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine CAS No. 2097898-36-5

2,4-Dimethyl-6-{[1-(1,2-oxazole-5-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine

Cat. No. B2814879
CAS RN: 2097898-36-5
M. Wt: 288.307
InChI Key: JUGHHKBYXRLAGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .


Synthesis Analysis

The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry has been increased in the past few years . Various types of review articles have been written on synthesized/natural oxazole compounds which are focused on their pharmacological significance in the medicinal field .


Molecular Structure Analysis

Oxazoles have a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .


Chemical Reactions Analysis

Substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .


Physical And Chemical Properties Analysis

Oxazole was first prepared in 1947, has a boiling point of 69 °C and is a stable liquid at room temperature .

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

Research has shown that pyrimidine derivatives can be used to synthesize a wide range of novel heterocyclic compounds. For example, Elmaati (2002) demonstrated the synthesis of new azolo[1,5-a]pyrimidine, benzo[4,5]imidazo[1,2-a]pyrimidine, and other pyridine, pyran, and pyrazole derivatives containing the antipyrine moiety by reacting 3-dimethylamino-2-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carbonyl)-acrylonitrile with various reagents. These reactions underline the versatility of pyrimidine derivatives in constructing complex heterocyclic systems, which could be indicative of the potential applications of "2,4-Dimethyl-6-{[1-(1,2-oxazole-5-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine" in similar syntheses (Elmaati, 2002).

Antimicrobial Agents

Another potential application of pyrimidine derivatives is in the development of antimicrobial agents. El-Gohary, Ibrahim, and Farouk (2021) utilized a pyrimidine derivative as a building block for constructing heterocyclic systems with antimicrobial properties. These compounds demonstrated variable inhibitory effects toward the tested microorganisms, suggesting that "this compound" could also serve as a precursor in designing new antimicrobial agents (El-Gohary et al., 2021).

Biological Evaluation

Furthermore, Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives and evaluated them as anticancer and anti-5-lipoxygenase agents. This indicates that pyrimidine derivatives have potential applications in the development of therapeutic agents targeting specific biological pathways (Rahmouni et al., 2016).

Mechanism of Action

The mechanism of action of oxazole derivatives is often related to their ability to interact with various biological targets due to the presence of hetero atoms or groupings .

Future Directions

The future directions in the field of oxazole derivatives are likely to focus on the synthesis of new chemical entities and the exploration of their various biological activities .

properties

IUPAC Name

[3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidin-1-yl]-(1,2-oxazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3/c1-9-7-13(17-10(2)16-9)20-11-4-6-18(8-11)14(19)12-3-5-15-21-12/h3,5,7,11H,4,6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUGHHKBYXRLAGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCN(C2)C(=O)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.